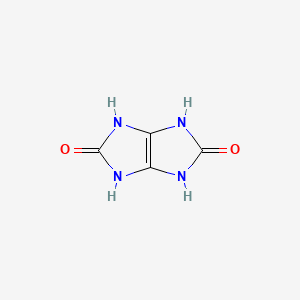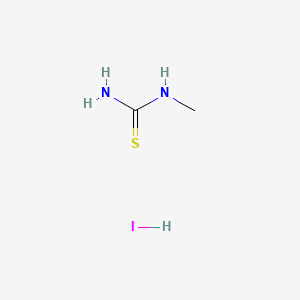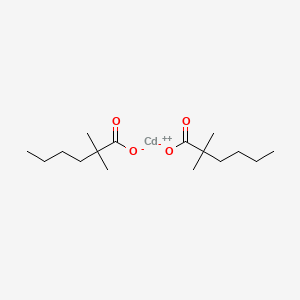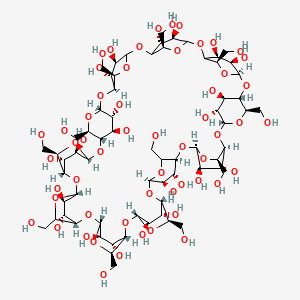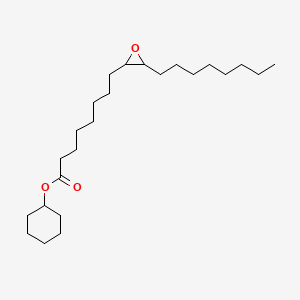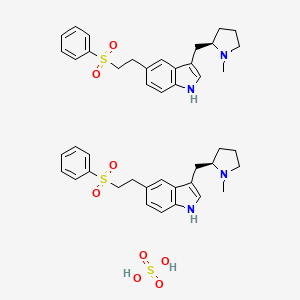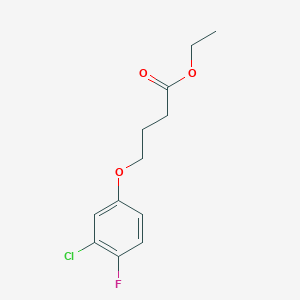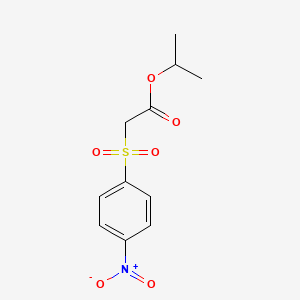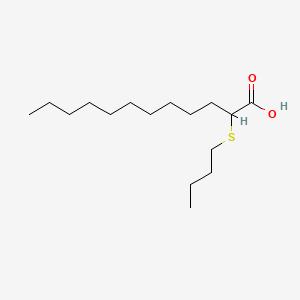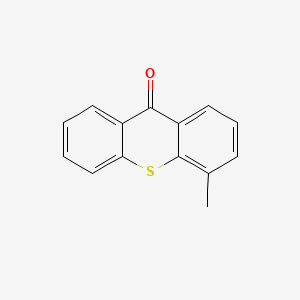
Difluoro(N-phenylacetamide-O)boron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoro(N-phenylacetamide-O)boron is a chemical compound with the molecular formula C8H8BF2NO. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is part of the broader class of boron-containing compounds, which are often used in organic synthesis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro(N-phenylacetamide-O)boron typically involves the reaction of phenylacetamide with a difluoroboron reagent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, at low temperatures to control the reactivity of the difluoroboron reagent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Difluoro(N-phenylacetamide-O)boron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form boron-oxygen bonds.
Reduction: Reduction reactions can convert the boron center to a lower oxidation state.
Substitution: The difluoro groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of boronic acids, while substitution reactions can yield a variety of functionalized boron compounds .
Applications De Recherche Scientifique
Difluoro(N-phenylacetamide-O)boron has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Difluoro(N-phenylacetamide-O)boron involves its interaction with specific molecular targets. The boron center can form stable complexes with various biomolecules, which can alter their function. The difluoro groups enhance the compound’s stability and reactivity, making it a versatile tool in chemical and biological research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Difluoroalkylated Nitrogen-containing Heterocycles: These compounds share similar structural features and reactivity patterns.
Boron-dipyrromethene (BODIPY) Derivatives: These are widely used in fluorescence studies and share some synthetic routes with Difluoro(N-phenylacetamide-O)boron.
Uniqueness
This compound is unique due to its specific combination of boron and difluoro groups, which confer distinct chemical and physical properties. Its ability to form stable complexes and its reactivity make it a valuable compound in various research fields .
Propriétés
Numéro CAS |
93894-58-7 |
|---|---|
Formule moléculaire |
C8H6BF2NO |
Poids moléculaire |
180.95 g/mol |
InChI |
InChI=1S/C8H6BF2NO/c9-5-3-1-2-4-6(5)12-8(13)7(10)11/h1-4,7H,(H,12,13) |
Clé InChI |
UYTPKPNWFXBCCI-UHFFFAOYSA-N |
SMILES canonique |
[B]C1=CC=CC=C1NC(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




